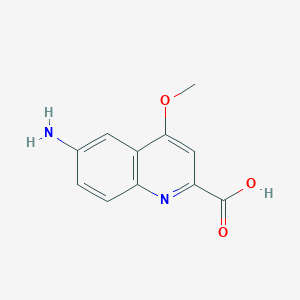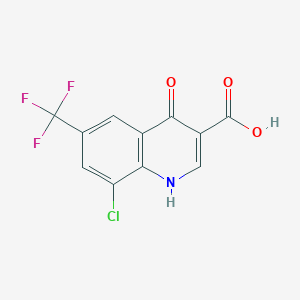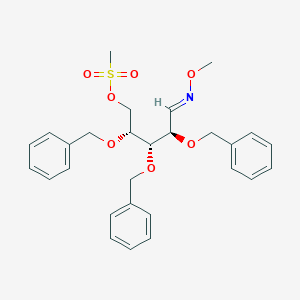
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one is a chemical compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound features an ethoxy group, an o-tolyl group, and a pyrazolone core, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Step 1: Formation of the pyrazolone core through cyclization reactions.
Step 2: Introduction of the ethoxy group via etherification.
Step 3: Attachment of the o-tolyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory or analgesic effects.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Receptor Binding: Binding to specific receptors to exert biological effects.
Signal Transduction: Modulating signaling pathways to achieve therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
- 3-Propoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
- 3-Butoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one
Uniqueness
3-Ethoxy-1-(o-tolyl)-1H-pyrazol-5(4H)-one is unique due to its specific ethoxy and o-tolyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-ethoxy-2-(2-methylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11-8-12(15)14(13-11)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
PZWZZPVSQKASII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN(C(=O)C1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
